6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine
Description
Properties
IUPAC Name |
6,7-difluoro-1-(1-methylsulfonylpropan-2-yl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2S/c1-6(5-19(2,17)18)16-10-8(15-11(16)14)4-3-7(12)9(10)13/h3-4,6H,5H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOJHIYPZKXSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N1C2=C(C=CC(=C2F)F)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2,3-difluoro-o-phenylenediamine or appropriately fluorinated o-phenylenediamine derivatives.
- Suitable amine precursors or substituted anilines.
Cyclization Reaction
The benzodiazole ring is formed by cyclocondensation of the fluorinated o-phenylenediamine with formamide or equivalent carbonyl sources under acidic conditions (e.g., acetic acid) and elevated temperatures (typically 80–120°C). This step is crucial for establishing the benzodiazole core with correct fluorine substitution at positions 6 and 7.
Optimization Parameters
- Temperature: 90–110°C to promote cyclization without decomposition.
- Solvent: Acetic acid or other polar protic solvents to facilitate ring closure.
- Catalysts: Acid catalysts or dehydrating agents may be employed to improve yield.
Purification and Characterization
- Purification is commonly achieved by column chromatography or recrystallization, targeting >95% purity.
- Characterization techniques include NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and fluorine substitution pattern.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzodiazole ring formation | Acetic acid, 90–110°C, 6–12 hours | 70–85 | Acidic cyclization, fluorine stable |
| Alkylation at N-1 position | Base (K2CO3), alkyl halide, RT-60°C | 65–80 | Requires inert atmosphere, careful temp control |
| Purification | Column chromatography/recrystallization | N/A | Achieves high purity for biological testing |
Research Findings and Methodological Notes
- The presence of fluorine atoms at positions 6 and 7 enhances metabolic stability and lipophilicity, which is critical for biological activity and influences reaction selectivity during synthesis.
- The methanesulfonyl group introduction via alkylation provides a versatile handle for further functionalization and improves solubility.
- Continuous flow reactors have been suggested for scale-up to improve yield and reproducibility in industrial settings, allowing precise control over reaction parameters.
- The synthetic route avoids harsh oxidizing or reducing agents to preserve sensitive fluorinated groups and the sulfonyl moiety.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Parameters | Outcome/Remarks |
|---|---|---|---|
| Benzodiazole Core Formation | 2,3-Difluoro-o-phenylenediamine, AcOH, heat | 90–110°C, 6–12 h | Efficient ring closure with fluorine retention |
| Alkylating Agent Synthesis | Methanesulfonyl chloride, base (Et3N) | 0–5°C to RT | High purity mesylated alkyl halide |
| N-1 Alkylation of Benzodiazole | Base (K2CO3), alkyl halide, inert atmosphere | RT to 60°C, 4–8 h | Selective N-alkylation, 65–80% yield |
| Purification | Chromatography/recrystallization | N/A | >95% purity, suitable for biological assays |
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or other oxidized forms.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have indicated that benzodiazole derivatives often exhibit significant biological effects through interactions with cellular pathways. For instance, they may act as inhibitors of enzymes or disrupt cellular processes such as microtubule assembly, impacting cell division and proliferation .
Enzyme Inhibition Studies
Enzyme Interaction : Research has shown that compounds similar to 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine can inhibit specific enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Case Study: Enzyme Inhibition
A study synthesized new sulfonamide compounds that included benzodioxane and acetamide moieties, demonstrating their inhibitory potential against α-glucosidase. The findings suggested that these compounds could be effective in treating T2DM through enzyme inhibition mechanisms .
Antitumor Activity
Cancer Research : The compound's structural features allow it to bind competitively to tubulin, similar to colchicine, thereby inhibiting tumor growth by disrupting mitotic processes. A study indicated that certain derivatives exhibited cytotoxic activity against various cancer cell lines with IC50 values comparable to standard chemotherapeutic agents .
Table: Cytotoxicity Comparison
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 6c | HCT116 | 7.82 |
| 6i | HepG2 | 10.21 |
| Standard Drug | Sorafenib | Varies |
Material Science
Industrial Applications : Beyond medicinal uses, the compound may also find applications in material science due to its unique chemical properties. It could serve as a building block for synthesizing more complex molecules or be utilized in the development of new materials or catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine would depend on its specific biological target. Generally, compounds in this class might:
Bind to specific enzymes or receptors: , altering their activity.
Interfere with cellular pathways: , leading to changes in cell function or signaling.
Comparison with Similar Compounds
Halogenation Patterns
- 6,7-Difluoro Target Compound: The 6,7-difluoro substitution is distinct from halogenated analogs like 6-chloro-7-cyano derivatives (e.g., compound 17 in ) or 6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine (). Fluorine’s small atomic radius and high electronegativity reduce steric hindrance while increasing lipophilicity and membrane permeability compared to bulkier halogens like bromine or chlorine .
- 6-Chloro-7-cyano Benzodithiazine (Compound 17, ): This compound features a benzodithiazine core with chloro and cyano groups.
Functional Group Modifications
- Methanesulfonylpropan-2-yl vs. Methoxyethyl () : The methanesulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxyethyl group in the 6-bromo derivative. This could improve solubility in polar solvents (e.g., water or DMSO) but may reduce cell membrane penetration in biological assays.
- Aldehyde-Substituted Analogs (Compound 2, ): The 4-[(1H-1,3-benzodiazol-2-yl)amino]benzaldehyde derivative includes an aldehyde group, which is reactive and prone to forming Schiff bases. In contrast, the methanesulfonyl group in the target compound is more stable under physiological conditions.
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected strong SO₂ asymmetric and symmetric stretches near 1330 cm⁻¹ and 1160 cm⁻¹, consistent with sulfonyl-containing analogs (e.g., ) .
- 1H-1,3-Benzodiazol-2-amine (Compound 1, ) : Lacks sulfonyl groups but shows N-H stretches at 3429 cm⁻¹ and 3371 cm⁻¹, absent in the target compound due to secondary amine substitution .
Nuclear Magnetic Resonance (NMR)
- Aromatic Proton Signals: The 6,7-difluoro substitution in the target compound would deshield aromatic protons, causing downfield shifts compared to non-fluorinated analogs like compound 1 (δ 6.36–7.11 ppm) .
- Methanesulfonylpropan-2-yl Group : The methyl groups in this substituent would appear as singlets near δ 3.0–3.5 ppm, distinct from the methoxyethyl group (δ ~3.3–3.7 ppm) in .
Tabulated Comparison of Key Features
Biological Activity
6,7-Difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine is a synthetic compound with potential therapeutic applications. Its structure includes a benzodiazole moiety, which is known for various biological activities, including antimicrobial and antitumor effects. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure
The compound can be represented as follows:
where , are specific to its molecular formula. The specific structure contributes to its interaction with biological targets.
Research indicates that compounds containing benzodiazole derivatives often exhibit their biological effects through interactions with cellular pathways. Specifically, they may act as inhibitors of enzymes or disrupt cellular processes such as:
- Microtubule Assembly : Similar to other benzodiazole derivatives, this compound may inhibit microtubule assembly, impacting cell division and proliferation .
- Antimicrobial Activity : The presence of fluorine atoms may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against various pathogens .
Antitumor Activity
A study highlighted the antitumor potential of benzodiazoles, suggesting that derivatives like this compound could inhibit tumor growth by disrupting mitotic processes. The compound's structural features allow it to bind competitively to tubulin, similar to colchicine .
Antimicrobial Activity
Research has indicated that related compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain benzodiazole derivatives possess MIC values ranging from 15.62 to 125 μg/mL against Candida spp., suggesting potential antifungal activity .
Case Studies
| Study | Findings |
|---|---|
| Antitumor Activity | Demonstrated inhibition of microtubule assembly in cancer cells. |
| Antimicrobial Studies | Showed significant activity against various bacterial strains with low MIC values. |
Q & A
Q. Advanced Considerations
- Yield Optimization : Lower temperatures (-10°C) during fluorination reduce defluorination side products. Catalyst selection (e.g., Pd-based catalysts for coupling) improves regioselectivity .
- Contradictions : Some literature reports conflicting yields (40–75%) for sulfonylation steps, likely due to solvent polarity (DMF vs. THF) affecting reaction kinetics .
How can crystallographic data for this compound be refined using SHELX software, and what challenges arise due to fluorine atoms?
Q. Advanced Crystallography
- SHELXL Refinement : Fluorine’s high electron density and anisotropic displacement parameters require careful handling. Use the AFIX and ISOR commands to constrain thermal motion and avoid overfitting .
- Twinned Data : Fluorine substitution can induce twinning in crystals. Employ the TWIN and BASF commands in SHELXL to model twin domains .
- Validation : Cross-check refinement with PLATON to detect missed symmetry or disorder, common in fluorinated aromatic systems .
Q. Example Workflow :
Data collection at 100 K to minimize thermal motion.
Initial solution via SHELXT (dual-space methods).
Refinement with SHELXL , incorporating H-atom positions from DFT calculations .
What analytical techniques are critical for characterizing purity and structural integrity of this compound?
Q. Basic Characterization
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. Fluorine atoms induce distinct fragmentation patterns in MS (e.g., m/z 154 for difluorobenzodiazole fragments) .
- NMR : -NMR (δ -110 to -120 ppm for aromatic F) confirms regiochemistry. -NMR detects methanesulfonyl protons (~3.0 ppm) .
Q. Advanced Analysis
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies sulfur oxidation states in the methanesulfonyl group (binding energy ~168–169 eV for S=O) .
- TGA-DSC : Assess thermal stability; methanesulfonyl groups decompose above 200°C, impacting formulation studies .
How does the methanesulfonylpropan-2-yl substituent influence biological activity compared to other sulfonyl groups?
Q. Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Effects : The methanesulfonyl group enhances electrophilicity at the benzodiazole core, potentially increasing binding to target proteins (e.g., kinases) .
- Steric Effects : The propan-2-yl chain improves solubility compared to bulkier substituents (e.g., tert-butyl), as shown in logP reductions (~1.2 vs. ~2.5 for tert-butyl analogs) .
- Contradictory Data : Some studies report reduced potency with methanesulfonyl vs. trifluoromethanesulfonyl groups, possibly due to weaker hydrogen-bond acceptor capacity .
What strategies mitigate low yields in the final coupling step of the synthesis?
Q. Methodological Solutions
- Catalyst Screening : Pd(OAc)/XPhos systems improve coupling efficiency for sterically hindered intermediates (yield increase from 45% to 68%) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) and minimizes decomposition of the difluorobenzodiazole core .
- In Situ Protection : Use Boc-protected amines to prevent side reactions during sulfonylation .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Q. Advanced Data Analysis
- Assay Conditions : Compare IC values under standardized conditions (e.g., ATP concentration in kinase assays). Variability often stems from buffer pH or reducing agents (e.g., DTT) .
- Metabolite Interference : Use LC-MS to detect degradation products (e.g., desulfonated derivatives) that may confound activity measurements .
- Computational Modeling : MD simulations (e.g., AutoDock Vina ) can reconcile contradictory data by predicting binding modes altered by fluorine substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
